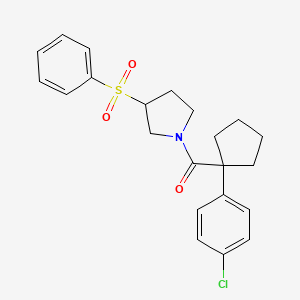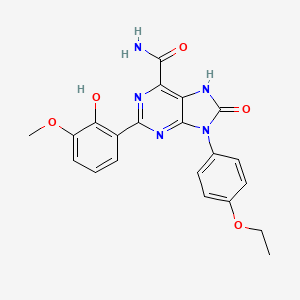![molecular formula C16H16FN3O3S B2919739 2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide CAS No. 2034422-30-3](/img/structure/B2919739.png)
2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is a complex organic compound exhibiting interesting structural and chemical properties. This compound has a fluorinated aromatic ring and a sulfonamide group, linking to a pyrrolopyridine structure. Its unique configuration makes it of interest in various scientific and industrial research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The preparation begins with readily available materials such as 2-fluoro-benzenesulfonyl chloride and 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine.
Initial Reaction: : These starting materials undergo a nucleophilic substitution reaction, in the presence of a base, to form an intermediate.
Intermediate Formation: : The intermediate is then reacted with ethylenediamine to form the desired compound.
Industrial Production Methods
The compound can be synthesized on an industrial scale using continuous flow reactors which allow precise control over reaction conditions such as temperature, pressure, and reactant concentration. This method ensures higher yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidation under harsh conditions, leading to the formation of sulfonate esters.
Reduction: : Reduction reactions can target the carbonyl group in the pyrrolopyridine ring, converting it into corresponding alcohol.
Substitution: : The fluorinated aromatic ring allows for electrophilic substitution reactions to occur.
Common Reagents and Conditions
Oxidation: : Utilizing reagents such as potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: : Reagents like chlorosulfonic acid can be used for the sulfonation of the aromatic ring.
Major Products Formed
Oxidation Products: : Sulfonate esters.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various substituted derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology
Its structural similarity to biologically active molecules makes it a potential candidate for drug development and biochemical research.
Medicine
Research is ongoing into its potential therapeutic uses, particularly in targeting specific enzymes and receptors.
Industry
The compound is used in the development of advanced materials and fine chemicals.
Mécanisme D'action
The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is known to act as a competitive inhibitor for certain enzymes, disrupting their normal function. The fluorine atom enhances the compound's ability to interact with biological membranes, improving its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
Highlighting Its Uniqueness
What sets this compound apart is its unique combination of a fluorinated aromatic ring and a sulfonamide group linked to a pyrrolopyridine structure. This combination confers specific properties that enhance its interaction with biological membranes and target enzymes, making it a valuable compound in both scientific research and industrial applications.
That was pretty chemistry-heavy! Anything here catch your interest or seem unclear?
Propriétés
IUPAC Name |
2-fluoro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-19-9-6-12-7-10-20(16(21)15(12)19)11-8-18-24(22,23)14-5-3-2-4-13(14)17/h2-7,9-10,18H,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHKPVCNBGIRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-Methyl-1,2,5-oxadiazol-3-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B2919656.png)
![2-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methyl-prop-2-ynylamino]acetic acid](/img/structure/B2919657.png)
![6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2919660.png)
![3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE](/img/structure/B2919661.png)


![5-bromo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2919665.png)
![methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2919666.png)
![N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2919668.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2919669.png)
![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)
![methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride](/img/structure/B2919675.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)
